molecular formula C10H21NO B7778613 Decanamide CAS No. 67700-97-4

Decanamide

Cat. No.: B7778613
CAS No.: 67700-97-4
M. Wt: 171.28 g/mol
InChI Key: TUTWLYPCGCUWQI-UHFFFAOYSA-N
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Description

Decanamide, also known as decanoic acid amide, is an organic compound with the molecular formula C₁₀H₂₁NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is a white crystalline solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanamide can be synthesized through several methods. One common method involves the reaction of decanoic acid with ammonia or an amine. The reaction typically occurs under elevated temperatures and may require a catalyst to enhance the reaction rate. The general reaction is as follows:

RCOOH+NH3RCONH2+H2O\text{RCOOH} + \text{NH}_3 \rightarrow \text{RCONH}_2 + \text{H}_2\text{O} RCOOH+NH3​→RCONH2​+H2​O

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of decanoic acid with ammonia in the presence of a catalyst. The process involves heating the reactants to a temperature range of 150-200°C. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Decanamide undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed in the presence of an acid or base to yield decanoic acid and ammonia.

    Reduction: It can be reduced to decylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various reagents depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Decanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in plant immunity and defense mechanisms.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized as a surfactant and emulsifier in various industrial processes.

Mechanism of Action

The mechanism of action of decanamide involves its interaction with specific molecular targets and pathways. In plants, N-isobutyl this compound has been shown to activate jasmonic acid biosynthesis, leading to enhanced defense responses against pathogens. This activation involves the upregulation of genes encoding enzymes for jasmonic acid production and the accumulation of signaling molecules such as nitric oxide and hydrogen peroxide .

In mammals, this compound and its derivatives may exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with signaling pathways that regulate inflammation and immune responses .

Comparison with Similar Compounds

Decanamide is part of the alkylamide family, which includes compounds with similar structures but varying chain lengths and functional groups. Some similar compounds include:

    N-isobutyl-2E-decenamide: A derivative with a similar structure but an additional double bond.

    N-acylethanolamides: Compounds with an ethanolamine group instead of an amide group.

    N-acyl-L-homoserine lactones: Structurally related compounds found in bacteria.

Uniqueness: this compound is unique in its ability to activate jasmonic acid biosynthesis in plants, a property not commonly found in other alkylamides. This makes it a valuable tool for studying plant defense mechanisms and developing disease-resistant crops .

Properties

IUPAC Name

decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTWLYPCGCUWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
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DSSTOX Substance ID

DTXSID801022380, DTXSID80867310
Record name Amides, C10-16
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Record name Decanamide
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Molecular Weight

171.28 g/mol
Source PubChem
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CAS No.

2319-29-1, 67700-97-4
Record name Decanamide
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Record name Decanamide
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Record name Decanamide
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Record name Decanamide
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Record name Decan-1-amide
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Record name DECANAMIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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